What are the physicochemical properties of 2,8-Diazaspiro[4.5]decane dihydrochloride?
What are the physicochemical properties of 2,8-Diazaspiro[4.5]decane dihydrochloride?
An In-Depth Technical Guide to the Physicochemical Properties of 2,8-Diazaspiro[4.5]decane Dihydrochloride
Introduction
The 2,8-diazaspiro[4.5]decane scaffold is a rigid, three-dimensional bicyclic heterocycle that has garnered significant attention in modern medicinal chemistry. Its unique spirocyclic architecture provides a distinct advantage over simpler, more flexible structures, offering a platform for developing novel therapeutics with enhanced target affinity and improved pharmacokinetic profiles. This scaffold is a key component in compounds investigated as potent inhibitors for various biological targets, including RIPK1 and soluble epoxide hydrolase (sEH), with applications in treating inflammatory diseases and hypertension.[1][2]
The dihydrochloride salt of 2,8-diazaspiro[4.5]decane is frequently used in research and development due to its improved stability and solubility over the freebase form. A comprehensive understanding of its physicochemical properties is paramount for any scientist working with this compound, as these parameters directly influence everything from experimental design and data interpretation to formulation development and in vivo performance.
This guide provides a technical overview of the core physicochemical properties of 2,8-Diazaspiro[4.5]decane dihydrochloride. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a summary of known information and a practical framework for its empirical determination, grounding all methodologies in authoritative, field-proven protocols.
Chemical Identity and Molecular Structure
A precise understanding of the molecule's identity is the foundation of all subsequent analysis.
| Identifier | Value | Source |
| Chemical Name | 2,8-Diazaspiro[4.5]decane dihydrochloride | [3] |
| CAS Number | 1159826-64-8 | [3] |
| Molecular Formula | C₈H₁₈N₂Cl₂ | [3] |
| Molecular Weight | 213.15 g/mol | [3] |
| Canonical SMILES | C1CNCCC12CCNC2.Cl.Cl | [4] |
| InChIKey | UVUVCHKSESBHCK-UHFFFAOYSA-N | [3] |
| Physical Form | Solid | [3] |
Core Physicochemical Properties: A Framework for Characterization
The following sections detail the critical physicochemical properties, explain their relevance in a drug discovery context, and provide robust, step-by-step protocols for their determination.
Melting Point (or Range)
Expert Insight: The melting point is a fundamental indicator of a substance's purity and thermal stability. For a crystalline solid, a sharp, well-defined melting point typically signifies high purity. A broad melting range can indicate the presence of impurities or multiple polymorphic forms. In drug development, this parameter is critical for quality control, stability assessment, and in pre-formulation studies for solid dosage forms.
Available Data: Specific experimental melting point data for 2,8-Diazaspiro[4.5]decane dihydrochloride is not publicly documented. Determination via the following protocol is required.
Experimental Protocol: Melting Range Determination (USP <791>)
This protocol adheres to the standards set by the United States Pharmacopeia (USP) General Chapter <791> for Apparatus I (capillary method).[5][6][7]
-
Sample Preparation:
-
Ensure the sample is completely dry. If necessary, dry the sample in a desiccator over a suitable drying agent.
-
If the substance is coarse, pulverize it to a very fine powder. The act of pulverization can affect the result, so consistency is key.[8]
-
Charge a capillary tube by packing the powdered sample to a height of 2.5–3.5 mm.
-
-
Instrument Setup:
-
Use a calibrated melting point apparatus.
-
Set the starting temperature to 10–15 °C below the expected melting point. If the approximate melting point is unknown, a preliminary rapid-heat determination is necessary.
-
-
Measurement:
-
Insert the charged capillary into the apparatus.
-
Begin heating at a controlled rate of 1 °C per minute. A slow ramp rate is crucial for accuracy.[8]
-
Record the temperature at which the substance is first observed to collapse or form a definite meniscus (Point A).
-
Record the temperature at which the last solid particle of the sample disappears (Point B).
-
The melting range is defined as the interval between Point A and Point B.
-
-
Trustworthiness Check:
-
Perform the determination in triplicate to ensure reproducibility.
-
Calibrate the apparatus regularly using USP melting point reference standards.
-
Aqueous Solubility
Expert Insight: Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability. Poor solubility can be a major hurdle in developing orally administered drugs. For researchers, knowing the solubility in common buffers (e.g., PBS) and organic solvents (e.g., DMSO, Ethanol) is essential for preparing stock solutions and conducting in vitro assays. As an ionizable compound, the solubility of 2,8-Diazaspiro[4.5]decane dihydrochloride is expected to be highly pH-dependent.
Available Data: Quantitative solubility data is not publicly available. Determination via the following protocol is recommended.
Experimental Protocol: Aqueous Solubility Determination (OECD Guideline 105 - Flask Method)
The Flask Method is a straightforward and reliable approach for determining the solubility of substances with solubilities above 10⁻² g/L.[9][10]
-
Preparation:
-
Add an excess amount of the solid 2,8-Diazaspiro[4.5]decane dihydrochloride to a known volume of the test solvent (e.g., deionized water, PBS pH 7.4) in a glass-stoppered flask. The excess solid is crucial to ensure saturation is achieved.
-
Prepare multiple flasks to assess equilibration time.
-
-
Equilibration:
-
Place the flasks in a constant temperature bath, typically at 25 ± 0.5 °C.
-
Agitate the flasks (e.g., using a magnetic stirrer or shaker) for a prolonged period. A preliminary test should be run to determine the time to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours). Equilibrium is reached when consecutive measurements are in agreement.
-
-
Sample Analysis:
-
Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle.
-
Carefully withdraw an aliquot of the supernatant. To avoid including solid particles, use a syringe fitted with a suitable filter (e.g., 0.22 µm PVDF).
-
Determine the concentration of the dissolved substance in the aliquot using a validated analytical method, such as HPLC-UV or LC-MS. A calibration curve prepared with known concentrations of the compound is required.
-
-
Trustworthiness Check:
-
The pH of the saturated solution must be measured and reported, as it is a critical variable.
-
At least two separate determinations should be performed. The results should agree within the estimated precision of the analytical method.
-
Acidity and Ionization (pKa)
Expert Insight: The acid dissociation constant, pKa, defines the strength of an acid or base and dictates the extent of ionization at a given pH. For a diamine like 2,8-diazaspiro[4.5]decane, there will be two pKa values corresponding to the two protonated amine groups. These values are arguably the most critical physicochemical parameter for predicting a drug's behavior in the body. They govern solubility, absorption across biological membranes (which are less permeable to charged species), and potential interactions with ionic targets.
Available Data: Experimental pKa values for this compound are not publicly available. Given its structure (two secondary amines), one pKa is expected to be in the range of a typical piperidine/pyrrolidine (pKa ~10-11) and the second will be lower due to electrostatic repulsion from the first protonated amine.
Experimental Protocol: pKa Determination by Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination.[11][12][13]
-
System Calibration:
-
Calibrate a high-precision pH meter and electrode system using at least three standard aqueous buffers (e.g., pH 4.01, 7.00, and 10.01) at a constant temperature (e.g., 25 °C).
-
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of 2,8-Diazaspiro[4.5]decane dihydrochloride in a known volume of deionized, CO₂-free water to create a solution of known concentration (e.g., 1-5 mM).
-
Maintain a constant ionic strength by adding a background electrolyte like 0.15 M KCl.
-
-
Titration Procedure:
-
Place the solution in a jacketed beaker to maintain a constant temperature and stir gently with a magnetic bar.
-
Immerse the calibrated pH electrode into the solution.
-
Using a precision burette, perform a forward titration by adding small, known increments of a standardized strong base (e.g., 0.1 M NaOH).
-
Record the pH value after each addition, allowing the reading to stabilize. Continue the titration well past the second equivalence point (e.g., to pH 12).
-
-
Data Analysis:
-
Plot the pH versus the volume of titrant added.
-
Calculate the first and second derivatives of the titration curve. The equivalence points are the volumes at which the first derivative is at a maximum.
-
The pKa values are determined from the pH at the half-equivalence points (i.e., the pH when 0.5 and 1.5 equivalents of base have been added).
-
Specialized software can be used for more precise calculation from the full titration curve.
-
-
Trustworthiness Check:
-
Perform a blank titration (titrating the solvent and electrolyte without the sample) to correct for any background effects.
-
Conduct at least three replicate titrations to ensure precision and calculate the mean and standard deviation for each pKa value.
-
Lipophilicity (LogP and LogD)
Expert Insight: Lipophilicity, the "oil-loving" nature of a molecule, is a key factor in its ability to cross cell membranes, bind to proteins, and be metabolized.
-
LogP is the partition coefficient for the neutral (un-ionized) form of the molecule between octanol and water.
-
LogD is the distribution coefficient at a specific pH, accounting for all ionic species. For an ionizable compound, LogD is the more physiologically relevant parameter.[14] A LogD at pH 7.4 (LogD₇.₄) between 1 and 3 is often considered optimal for oral drug absorption.
Available Data: PubChem lists a computationally predicted XLogP3 of 0.1 for the neutral free base, 2,8-diazaspiro[4.5]decane.[4] This is an estimation and does not reflect the behavior of the charged species of the dihydrochloride salt in a solution of a given pH. Experimental determination is necessary.
Experimental Protocol: LogD Determination by RP-HPLC
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable method for estimating lipophilicity, correlating a compound's retention time on a nonpolar stationary phase with its LogP/LogD.[15][16]
-
System Preparation:
-
Use a C18 reversed-phase HPLC column.
-
The mobile phase consists of an aqueous buffer at the desired pH (e.g., PBS at pH 7.4 for LogD₇.₄) and an organic modifier (e.g., acetonitrile or methanol).
-
-
Calibration:
-
Select a set of 5-7 reference compounds with known, reliable LogP or LogD₇.₄ values that span a range bracketing the expected value for the test compound.
-
Inject each standard individually under isocratic conditions (a constant ratio of buffer to organic modifier) and record its retention time (tᵣ).
-
Calculate the capacity factor (k) for each standard using the formula: k = (tᵣ - t₀) / t₀, where t₀ is the column dead time (determined by injecting a non-retained compound like uracil).
-
Create a calibration curve by plotting the known LogP/LogD values of the standards against their corresponding log(k) values. The plot should be linear with a high correlation coefficient (R² > 0.98).
-
-
Sample Measurement:
-
Dissolve the 2,8-Diazaspiro[4.5]decane dihydrochloride in the mobile phase.
-
Inject the sample under the identical HPLC conditions used for the standards and record its retention time.
-
Calculate the log(k) for the test compound.
-
-
Data Analysis:
-
Using the linear regression equation from the calibration curve, calculate the LogD₇.₄ of the test compound from its measured log(k) value.
-
-
Trustworthiness Check:
-
Ensure the test compound's retention time falls within the range of the standards. Extrapolation is not reliable.
-
The method's validity is dependent on the quality of the LogP/LogD values of the reference standards.
-
Visualization of Characterization Workflow and Chemical Behavior
Visual models provide a clear, high-level overview of complex processes and relationships.
Caption: Workflow for the physicochemical characterization of 2,8-Diazaspiro[4.5]decane dihydrochloride.
Caption: Ionization states of 2,8-diazaspiro[4.5]decane as a function of pH and its two pKa values.
Summary of Physicochemical Properties
This table summarizes the key properties and serves as a template for recording experimentally determined values.
| Property | Symbol | Expected Value / Available Data | Significance in Drug Development | Recommended Protocol |
| Melting Point | M.p. | Data not publicly available | Purity, thermal stability, polymorphism | USP <791> |
| Aqueous Solubility | S | Expected to be high but pH-dependent | Bioavailability, formulation, assay prep | OECD 105 (Flask Method) |
| Acidity Constant 1 | pKa₁ | Data not publicly available (Est. ~10-11) | Governs ionization state, solubility, absorption | Potentiometric Titration |
| Acidity Constant 2 | pKa₂ | Data not publicly available (Est. < pKa₁) | Governs ionization state, solubility, absorption | Potentiometric Titration |
| Lipophilicity (Free Base) | XLogP3 | 0.1 (Computed)[4] | Baseline for membrane permeability prediction | N/A (Computational) |
| Distribution Coefficient | LogD₇.₄ | Data not publicly available | Predicts membrane permeability at physiological pH | RP-HPLC Method |
Safety and Handling
Proper handling is essential when working with any chemical compound.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3]
-
Signal Word: Warning.[3]
-
Precautions: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place. Some suppliers recommend refrigerated storage.[3]
Conclusion
2,8-Diazaspiro[4.5]decane dihydrochloride is a valuable building block in contemporary drug discovery. While its potential is clear, its effective application hinges on a thorough characterization of its fundamental physicochemical properties. The melting point, solubility, pKa, and LogD collectively form a data package that informs everything from early-stage assay design to late-stage formulation. This guide provides the rationale and the authoritative experimental frameworks necessary for researchers to generate this critical data, ensuring a foundation of scientific integrity and enabling the successful advancement of novel therapeutic candidates.
References
-
A Robust, Viable, and Resource Sparing HPLC-Based LogP Method Applied to Common Lipophilic Drugs to Help in Expanding in Silico Training Datasets. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (2012). National Center for Biotechnology Information. Retrieved from [Link]
- High throughput HPLC method for determining Log P values. (2003). Google Patents.
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. Retrieved from [Link]
-
OECD 105 Testing Services. (n.d.). FILAB laboratory. Retrieved from [Link]
-
Simultaneous Determination of LogD, LogP, and pKa of Drugs by Using a Reverse Phase HPLC Coupled with a 96-Well Plate Auto Injector. (2007). ResearchGate. Retrieved from [Link]
-
Test No. 105: Water Solubility. (1995). OECD. Retrieved from [Link]
-
OECD GUIDELINES FOR TESTING CHEMICALS. (2009). Pure. Retrieved from [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). (n.d.). ECETOC. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). ResearchGate. Retrieved from [Link]
-
2,8-Diazaspiro(4.5)decane. (n.d.). PubChem. Retrieved from [Link]
-
Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors. (2022). PubMed. Retrieved from [Link]
-
General Chapters: <791> pH. (n.d.). uspbpep.com. Retrieved from [Link]
-
Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension. (2013). PubMed. Retrieved from [Link]
-
<791> pH. (n.d.). USP. Retrieved from [Link]
-
USP melting point reference standards: Evaluation of parameters that affect the melting point. (2017). ResearchGate. Retrieved from [Link]
-
Lipophilicity Descriptors: Understanding When to Use LogP & LogD. (n.d.). ACD/Labs. Retrieved from [Link]
Sources
- 1. Discovery of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as potent RIPK1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2,8-diazaspiro[4.5]decane-based trisubstituted urea derivatives as highly potent soluble epoxide hydrolase inhibitors and orally active drug candidates for treating hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2,8-diazaspiro[4.5]decane,dihydrochloride | 1159826-64-8 [sigmaaldrich.com]
- 4. 2,8-Diazaspiro(4.5)decane | C8H16N2 | CID 19375496 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. uspbpep.com [uspbpep.com]
- 7. atlasbio.com [atlasbio.com]
- 8. researchgate.net [researchgate.net]
- 9. filab.fr [filab.fr]
- 10. oecd.org [oecd.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. acdlabs.com [acdlabs.com]
- 15. DSpace [archive.hshsl.umaryland.edu]
- 16. Rapid Determination of Lipophilicity: Establishment and Application of Reversed-Phase Liquid Chromatography (RP-HPLC) - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]


